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A detailed analysis of clinical trial data on Fosrolapitant, a neurokinin-1 (NK-1) receptor

antagonist, for the management of chemotherapy-induced nausea and vomiting (CINV),

offering a comparative perspective for researchers and drug development professionals.

Fosrolapitant, a prodrug of the NK-1 receptor antagonist Rolapitant, has emerged as a

significant therapeutic agent in the prevention of both acute and delayed CINV. This guide

provides a systematic overview of its clinical trial performance, primarily focusing on its co-

formulation with the 5-HT3 receptor antagonist Palonosetron (HR20013), and compares its

efficacy and safety with other standard antiemetic regimens.

Comparative Efficacy of Antiemetic Regimens
The primary measure of efficacy in the reviewed clinical trials is the Complete Response (CR)

rate, defined as no emesis and no use of rescue medication. The following tables summarize

the CR rates for Fosrolapitant-based regimens compared to other standard treatments in

patients undergoing highly emetogenic chemotherapy (HEC).

Table 1: Overall Complete Response (0-120 hours) in Cycle 1 of Highly Emetogenic

Chemotherapy
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Treatment Regimen N
Overall CR Rate
(%)

95% Confidence
Interval

HR20013 +

Dexamethasone
373 77.7 Not Reported

Fosaprepitant +

Palonosetron +

Dexamethasone

377 78.2 -6.7 to 5.0 (Difference)

Data from the PROFIT Phase III Trial.[1][2][3][4]

Table 2: Complete Response in Beyond Delayed Phase (120-168 hours) in Cycle 1 of HEC

Treatment Regimen N
Beyond Delayed
CR Rate (%)

p-value
(Superiority)

HR20013 +

Dexamethasone
373 90.3 0.11

Fosaprepitant +

Palonosetron +

Dexamethasone

377 86.5 Not Applicable

Data from the PROFIT Phase III Trial.[1][2][4]

Table 3: Efficacy of HR20013 plus Dexamethasone in a Phase I Trial

Efficacy Endpoint Complete Response Rate (%)

Overall Phase (0-120 h) 90.9

Beyond Delayed Phase (120-168 h) 86.4

Data from a Phase I trial in patients receiving cisplatin-based HEC.[5][6][7]

Comparative Safety and Tolerability

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://ascopubs.org/doi/10.1200/JCO-24-01308
https://pubmed.ncbi.nlm.nih.gov/39621965/
https://ascopubs.org/doi/abs/10.1200/JCO-24-01308
https://synapse.patsnap.com/drug/b2eca01423a648b39a800749892e5b6a
https://ascopubs.org/doi/10.1200/JCO-24-01308
https://pubmed.ncbi.nlm.nih.gov/39621965/
https://synapse.patsnap.com/drug/b2eca01423a648b39a800749892e5b6a
https://pubmed.ncbi.nlm.nih.gov/40866861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12392532/
https://www.researchgate.net/publication/395009933_Pharmacokinetics_safety_and_efficacy_of_mixed_formulation_of_fosrolapitant_and_palonosetron_HR20013_in_combination_with_dexamethasone_in_patients_with_solid_tumors_scheduled_for_highly_emetogenic_cisp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The safety profile of Fosrolapitant, primarily evaluated as the fixed-dose combination

HR20013, is comparable to other standard antiemetic regimens. The most frequently reported

treatment-related adverse events are summarized below.

Table 4: Incidence of Treatment-Related Adverse Events (TRAEs) in the PROFIT Phase III Trial

(Cycle 1)

Adverse Event
HR20013 +
Dexamethasone (N=373)

Fosaprepitant +
Palonosetron +
Dexamethasone (N=377)

Any TRAE 35.7% 38.2%

Constipation Not Reported Not Reported

Increased Blood Pressure Not Reported Not Reported

Abdominal Distension Not Reported Not Reported

Injection Site Reaction Not Reported Not Reported

Neutrophil Count Increased Not Reported Not Reported

The overall incidence of TRAEs was similar between the two groups.[2][4]

Table 5: Common Treatment-Related Adverse Events in a Phase I Trial of HR20013

Adverse Event Incidence (%)

Constipation 22.7

Increased Blood Pressure 18.2

Abdominal Distension 13.6

Injection Site Reaction 9.1

Increased Neutrophil Count 9.1

Data from a Phase I trial (N=22).[5][6][7]
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Experimental Protocols
The clinical trials assessing Fosrolapitant have followed rigorous methodologies to ensure the

validity of their findings. Below are the detailed protocols for the key Phase III and Phase I

studies.

PROFIT Phase III Non-Inferiority Trial (NCT05509634)
Objective: To evaluate the efficacy and safety of a fixed-dose combination of Fosrolapitant
and Palonosetron (HR20013) plus dexamethasone compared to fosaprepitant plus

palonosetron and dexamethasone for the prevention of CINV in patients receiving cisplatin-

based HEC.[1][2]

Study Design: A multicenter, randomized, double-blind, double-dummy, positive-controlled,

non-inferiority Phase III trial conducted at 67 centers.[1]

Patient Population: Chemotherapy-naïve adult patients scheduled to receive cisplatin-based

HEC.[2]

Treatment Arms:

Experimental Arm: A single intravenous infusion of HR20013 (containing Fosrolapitant)
on Day 1 before chemotherapy, plus oral dexamethasone on Days 1-4.[2]

Control Arm: A single intravenous infusion of fosaprepitant and palonosetron on Day 1

before chemotherapy, plus oral dexamethasone on Days 1-4.[2]

Primary Endpoint: The complete response (no emesis and no rescue therapy) rate during the

overall phase (0-120 hours) in the first cycle of chemotherapy.[2]

Secondary Endpoints: Included the complete response rate at the beyond delayed phase

(120-168 hours) in cycle 1.[2]

Phase I Pharmacokinetics, Safety, and Efficacy Trial
(NCT05465681)
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Objective: To assess the pharmacokinetics, safety, and preliminary efficacy of a single dose

of HR20013 in combination with dexamethasone in patients with malignant solid tumors.[5]

[6]

Study Design: A Phase I clinical trial.[5][6]

Patient Population: Patients with solid tumors who were naïve to and scheduled to receive

single-day cisplatin-based chemotherapy.[5][6]

Treatment: A single intravenous infusion of HR20013 on Day 1 prior to chemotherapy, along

with oral dexamethasone (12 mg on Day 1, and 3.75 mg twice daily on Days 2-4).[5][6]

Primary Endpoints: Pharmacokinetic parameters of fosrolapitant, its active metabolite

rolapitant, M19 (a major active metabolite of rolapitant), palonosetron, and dexamethasone.

[5][6]

Secondary Endpoints: Safety and efficacy, including complete response rates in the overall

(0-120 hours) and beyond delayed (120-168 hours) phases.[6]

Visualized Mechanisms and Workflows
To further elucidate the context of Fosrolapitant's application, the following diagrams illustrate

its mechanism of action and the general workflow of the clinical trials.
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Mechanism of Action for CINV and Therapeutic Intervention.
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Screening & Enrollment
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Generalized Workflow of a Phase III Fosrolapitant Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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